3-Bromocytisine

Descripción

Contextualization within the Cytisine (B100878) Alkaloid Family

Cytisine is a naturally occurring quinolizidine (B1214090) alkaloid found in several plant genera, including Laburnum, Cytisus, Sophora, and Thermopsis. wikipedia.orgnih.govresearchgate.net It is particularly abundant in the seeds of plants like the golden rain acacia (Cytisus laburnum L.). wikipedia.orgresearchgate.net Historically, plants containing cytisine have been used in traditional medicine. researchgate.net In modern times, cytisine itself has been utilized as a smoking cessation aid in Central and Eastern Europe for decades, owing to its structural similarity to nicotine (B1678760) and its action as a partial agonist at nAChRs. wikipedia.orgnih.govresearchgate.net

The development of cytisine derivatives like 3-Bromocytisine is driven by the quest for compounds with enhanced pharmacological properties. nih.gov While cytisine has therapeutic applications, its use can be limited by factors such as its pharmacokinetic profile. nih.gov The relatively rigid structure of cytisine provides an excellent template for chemical modification. nih.gov Researchers synthesize derivatives to achieve greater potency, selectivity for specific nAChR subtypes, and improved pharmacokinetic characteristics. researchgate.netnih.gov The process of halogenation, such as the introduction of a bromine atom at the 3-position of the cytisine molecule, has been a key strategy in this endeavor. researchgate.net

Historical Perspective of this compound Discovery and Initial Characterization

The synthesis and initial evaluation of halogenated cytisine derivatives, including this compound, were reported in the early 2000s. wikipedia.org Research published in 2001 detailed the synthesis of these compounds and their evaluation as potent and selective nAChR ligands. wikipedia.org Subsequent studies further characterized the activity of this compound on various recombinant human nicotinic acetylcholine (B1216132) receptor subtypes. bio-techne.com These initial investigations established its high affinity and distinct functional profile at different nAChR subtypes, laying the groundwork for its use as a specific pharmacological tool. wikipedia.orgbio-techne.com

Overview of Key Research Areas for this compound

Research involving this compound is primarily centered on its interactions with nicotinic acetylcholine receptors. A significant focus is its high potency as an agonist at several nAChR subtypes, including α4β2, α4β4, and α7. rndsystems.combio-techne.combio-techne.com It acts as a partial agonist at the α4β2 subtype and a full agonist at the α7 subtype. wikipedia.org

A key area of investigation is its remarkable selectivity. This compound exhibits a 200-fold greater selectivity for the α4β2 receptor over the α7 subtype. wikipedia.org This selectivity makes it an invaluable tool for researchers studying the specific roles of these receptor subtypes in the central nervous system.

Furthermore, animal studies have explored the effects of this compound on neurotransmitter release and behavior. Research has shown that it stimulates the release of dopamine (B1211576) and noradrenaline and leads to an increase in locomotor activity. wikipedia.orgnih.gov These findings suggest that this compound can be used to investigate the nicotinic modulation of dopaminergic pathways, which are implicated in conditions such as Parkinson's disease. nih.govresearchgate.net

Compound Information

| Compound Name | IUPAC Name |

| This compound | (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a] wikipedia.orgbio-techne.comdiazocin-8-one |

| Cytisine | (1R,5S)-1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a] wikipedia.orgbio-techne.comdiazocin-8-one |

| Nicotine | (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine |

| Varenicline | 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h] rndsystems.combenzazepine |

| Haloperidol | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

| Mecamylamine (B1216088) | N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine |

| Chlorisondamine (B1215871) | 4,5,6,7-Tetrachloro-2-methyl-2,3-dihydro-1H-isoindol-2-ium |

Receptor Binding Affinity Data

The following table summarizes the binding affinities of this compound for various nicotinic acetylcholine receptor subtypes.

| Receptor Subtype | IC50 (nM) |

| α4β4 | 0.28 |

| α4β2 | 0.30 |

| α7 | 31.6 |

Data sourced from Bio-Techne and R&D Systems. rndsystems.combio-techne.com

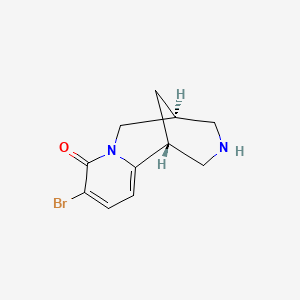

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDCLEHDNICBMI-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=C(C(=O)N3C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207390-14-5 | |

| Record name | (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207390-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromocytisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207390145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOCYTISINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL64C996QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Synthesis of Halogenated Cytisine (B100878) Derivatives for Structure-Activity Relationship Studies

To understand how the position and nature of halogen substituents affect biological activity, various halogenated derivatives of cytisine have been synthesized and evaluated. These structure-activity relationship (SAR) studies are crucial for designing ligands with improved potency and selectivity for specific nAChR subtypes.

Research has shown that the position of bromination on the cytisine ring has a profound impact on the compound's affinity and efficacy at nAChRs. While halogenation at the C3 position is beneficial, substitution at the C5 position is detrimental to the compound's functional potency. nih.govnih.gov

3-Bromocytisine exhibits a significantly higher binding affinity and functional potency at α4β2* and α7 nAChRs compared to the parent compound, cytisine. In contrast, 5-Bromocytisine and 3,5-Dibromocytisine are less potent inhibitors of binding and act as low-potency partial agonists. This suggests that the C3 position is a critical region for interaction with the receptor, and substitution here may help stabilize the active conformation of the receptor. nih.gov

| Compound | Receptor Target | Potency (EC₅₀) | Binding Affinity (Kᵢ) |

|---|---|---|---|

| Cytisine | α4β2* nAChR | ~1 µM | ~1 nM |

| This compound | α4β2* nAChR | ~11 nM (Dopamine Release) | High Affinity |

| This compound | α7 nAChR | Potent Agonist | ~0.1 µM |

| 5-Bromocytisine | nAChRs | Low Potency | Detrimental Effect |

| 3,5-Dibromocytisine | nAChRs | Low Potency | Least Potent |

To further explore the SAR at the C3 position, other halogenated derivatives have been synthesized. A notable example is 3-Iodocytisine (B1243517). Its synthesis follows a similar electrophilic substitution pathway as this compound, using an appropriate iodinating agent.

Studies comparing C3-halogenated cytisines found that both this compound and 3-Iodocytisine exhibit increased binding affinity and functional potency compared to cytisine. nih.govnih.gov For instance, both compounds were more potent than cytisine at evoking dopamine (B1211576) release from striatal slices, with an EC₅₀ value of approximately 11 nM. nih.gov The similarity in activity between the bromo and iodo derivatives suggests that a bulky, electron-withdrawing halogen at the C3 position is a favorable modification for enhancing agonist activity at certain nAChRs. nih.gov

Advanced Synthetic Techniques for Analogues and Radioligands

The development of advanced synthetic methods has enabled the creation of complex cytisine analogues and radiolabeled versions for use in preclinical and clinical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET).

The synthesis of radioligands often involves introducing a positron-emitting isotope, such as Fluorine-18 (¹⁸F), into the molecule at a late stage of the synthesis. moravek.comuochb.cz For cytisine derivatives, this has been achieved through methods like the Stille coupling, a palladium-catalyzed reaction. nih.govresearchgate.net In one approach, 9-Bromocytisine (a positional isomer, not this compound) was coupled with an organostannane reagent to produce 9-substituted analogues. nih.govresearchgate.net This strategy was adapted for radiolabeling, allowing for the rapid synthesis of compounds like 9-(4'-[¹⁸F]fluorophenyl)cytisine, a promising radioligand for PET studies of α4β2 nicotinic receptors. nih.gov Another technique involves nucleophilic heteroaromatic substitution, where a nitro-group precursor on an N-Boc-protected cytisine derivative is displaced by [¹⁸F]fluoride. nih.govresearchgate.net These advanced methods are crucial for creating the highly specific and sensitive molecular probes needed to study nAChRs in the living brain. moravek.com

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to the this compound scaffold. These reactions leverage the reactivity of the aryl bromide to introduce diverse chemical moieties, enabling the exploration of structure-activity relationships for nicotinic acetylcholine (B1216132) receptor (nAChR) ligands.

Prominent among these methods are the Suzuki-Miyaura and Stille couplings for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. wikipedia.org For these reactions to proceed efficiently, the secondary amine of the cytisine core is often protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction has been effectively used to synthesize various 3-aryl and 3-heteroaryl derivatives of cytisine. nih.gov This reaction involves the palladium-catalyzed coupling of N-Boc-3-bromocytisine with a range of boronic acids. nih.gov The reaction typically employs a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate in a suitable solvent mixture. nih.gov This methodology has proven successful in generating a library of compounds with substituents at the 3-position, affording good to excellent yields. nih.gov

| Boronic Acid Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 87 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 79 | nih.gov |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78 | nih.gov |

Stille Coupling

The Stille coupling offers an alternative palladium-catalyzed route to introduce carbon-based substituents. This reaction has been used to synthesize 3-vinylcytisine from N-Boc-3-bromocytisine and tri-n-butylvinylstannane. nih.gov The reaction proceeds effectively using Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] as the catalyst in a solvent like dioxane at elevated temperatures, resulting in a 73% yield after deprotection. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is of great significance in medicinal chemistry for its ability to generate aryl amines. wikipedia.org While specific examples detailing the application of Buchwald-Hartwig amination directly to the this compound scaffold are not extensively documented in readily available literature, its general applicability to aryl bromides makes it a highly relevant and powerful potential method for synthesizing novel 3-amino-cytisine derivatives. The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base to couple an aryl halide with a primary or secondary amine. organic-chemistry.org

Incorporation of Radioisotopes for Imaging Studies

The development of radiolabeled ligands derived from cytisine is crucial for the in vivo study of nAChRs using non-invasive imaging techniques like Positron Emission Tomography (PET). acs.orgnih.gov PET requires compounds labeled with positron-emitting radionuclides, most commonly Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min). openmedscience.comscholaris.cafrontiersin.orgnih.gov The short half-lives of these isotopes necessitate rapid and efficient radiosynthetic methods. This compound serves as a valuable precursor in multi-step syntheses to produce these imaging agents.

Fluorine-18 Labeling

Fluorine-18 is a favored radionuclide for PET due to its longer half-life, which allows for more complex syntheses and longer imaging protocols. nih.gov Palladium-mediated coupling reactions are a key strategy for incorporating 18F-labeled aryl groups into the cytisine structure.

Another complex radioligand, (-)-9-(2-[18F]fluoropyridinyl)cytisine, was synthesized in a two-step radiochemical process involving nucleophilic heteroaromatic substitution on a protected nitro-precursor, which itself can be derived from the cytisine scaffold. researchgate.net

Carbon-11 Labeling

Carbon-11 is another vital PET isotope, and its incorporation into molecules often involves methylation of amine or hydroxyl groups using [11C]methyl iodide or [11C]methyl triflate. nih.govnih.gov While the well-known radioligand N-[11C]methylcytisine involves methylation at the secondary amine, palladium-catalyzed reactions offer a pathway to introduce the [11C] label at the 3-position of the pyridinone ring. datapdf.com For instance, palladium-mediated carbonylative reactions using [11C]carbon monoxide or cross-coupling reactions with [11C]methyl iodide could be applied to this compound to synthesize novel C-11 labeled PET tracers, expanding the toolkit for imaging nAChRs.

| Target Radioligand | Isotope | Precursor | Key Reaction | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|---|

| 9-(4'-[18F]Fluorophenyl)cytisine | ¹⁸F | N-nitroso-9-trimethylstannylcytisine | Stille Coupling | 10% (from [¹⁸F]KF) | acs.orgnih.gov |

| (-)-9-(2-[¹⁸F]Fluoropyridinyl)cytisine | ¹⁸F | N-Boc-protected nitro-derivative | Nucleophilic Aromatic Substitution | Not specified | researchgate.net |

Molecular Interactions and Receptor Pharmacology

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Affinity and Selectivity

3-Bromocytisine exhibits a distinct profile of binding affinities for various nAChR subtypes, with a particularly high affinity for the α4β2* subtype. wikipedia.org

This compound demonstrates a high binding affinity for the α4β2* nAChR subtype. wikipedia.orgrndsystems.com Research has shown that it has a 200-fold selectivity for α4β2* over α7* nAChRs. wikipedia.org The inhibition constant (Kᵢ) for this compound at α4β2* nAChRs has been reported to be approximately 0.03 nM. rndsystems.com It is a potent agonist at these receptors, with IC₅₀ values around 0.30 nM. rndsystems.combio-techne.com

The binding affinity of this compound for the α7* nAChR subtype is lower compared to its affinity for α4β2* receptors. wikipedia.org The reported Kᵢ value for α7* nAChRs is approximately 0.1 µM. nih.gov Despite the lower affinity, it still acts as a potent agonist at this subtype, with a reported IC₅₀ of 31.6 nM. rndsystems.combio-techne.com

Studies have also investigated the interaction of this compound with α3β4* nAChRs. In functional assays using Xenopus oocytes expressing human α3β4 nicotinic receptors, this compound was found to be more potent than cytisine (B100878), with an EC₅₀ value of approximately 2 µM for inducing inward currents. nih.gov

This compound is a potent agonist at α4β4 nAChRs, with a reported IC₅₀ value of 0.28 nM. rndsystems.combio-techne.com

| Subtype | IC₅₀ (nM) | Reference |

| α4β2 | 0.30 | rndsystems.combio-techne.com |

| α7 | 31.6 | rndsystems.combio-techne.com |

| α4β4* | 0.28 | rndsystems.combio-techne.com |

Agonist and Partial Agonist Activity at nAChR Subtypes

This compound is characterized as a potent agonist at several nAChR subtypes. wikipedia.orgrndsystems.com It is considered a full agonist at the α7 subtype and a partial agonist at the α4β2 subtype. wikipedia.org

The functional activity of this compound has been evaluated in various in vitro systems. In Xenopus oocytes expressing human α3β4 nAChRs, this compound elicited inward currents with an EC₅₀ of approximately 2 µM. nih.gov Furthermore, it has shown distinct effects on high (HS) and low (LS) acetylcholine sensitivity α4β2 nAChRs, with EC₅₀ values of 0.008 µM and 0.05 µM, respectively. rndsystems.combio-techne.com In studies with PC12 cells, this compound was also more potent than cytisine in increasing intracellular Ca²⁺. nih.gov

| In Vitro System | nAChR Subtype | Activity | EC₅₀ | Reference |

| Xenopus Oocytes | human α3β4 | Inward Currents | ~2 µM | nih.gov |

| Cell Lines | High Sensitivity α4β2 | Agonist | 0.008 µM | rndsystems.combio-techne.com |

| Cell Lines | Low Sensitivity α4β2 | Agonist | 0.05 µM | rndsystems.combio-techne.com |

| PC12 Cells | - | Increased Intracellular Ca²⁺ | More potent than cytisine | nih.gov |

Receptor Desensitization and Modulation

Receptor desensitization is an intrinsic property of ligand-gated ion channels, including nAChRs, where prolonged or repeated exposure to an agonist leads to a temporary, non-conducting state of the receptor. nih.govresearchgate.net This process is characterized by a conformational change that increases the receptor's affinity for the agonist but closes the ion channel. nih.gov

As a potent nAChR agonist, this compound is expected to induce receptor desensitization, a key mechanism of nicotinic pharmacology. The rate and extent of desensitization can be influenced by the specific nAChR subtype. For instance, α7 nAChRs are known for their particularly rapid desensitization upon activation. mdpi.com The desensitization rate for nAChRs containing β2 subunits is generally faster than for those containing β4 subunits. mdpi.com Given that this compound is a full agonist at α7 and a partial agonist at α4β2 receptors, its interaction with these subtypes will inherently involve initiating the desensitization process. wikipedia.org

The modulation of receptor sensitivity can also occur through cellular mechanisms like phosphorylation. nih.gov Studies on muscle-type ACh receptors have shown that while protein kinase A (PKA)-mediated phosphorylation does not significantly affect the rate of entry into a desensitized state, it can greatly accelerate the recovery from long-term desensitization. nih.gov Receptors that lack phosphorylation sites show a notable increase in a slowly recovering desensitized state. nih.gov While specific studies detailing the desensitization kinetics induced directly by this compound are not extensively reported, its action as an agonist implies it participates in this fundamental regulatory mechanism of nAChR function.

Neurobiological Effects and Mechanisms of Action

Modulation of Neurotransmitter Release

3-Bromocytisine has been shown in animal studies to stimulate the release of both dopamine (B1211576) and noradrenaline, highlighting its influence on central monoaminergic systems. wikipedia.org This modulation is a direct consequence of its agonist activity at presynaptic nAChRs located on neurotransmitter terminals.

The striatum, a critical component of the motor and reward systems, is rich in dopaminergic nerve terminals that possess presynaptic nAChRs. nih.govnih.gov Activation of these receptors exerts an excitatory influence on dopamine release. nih.gov Studies have demonstrated that nicotinic agonists stimulate the release of [3H]dopamine from striatal synaptosomes, a process that is not affected by muscarinic antagonists like atropine (B194438) but is influenced by nicotinic agents. nih.govnih.gov this compound, as a potent nAChR agonist, participates in this mechanism, leading to an increase in dopamine efflux in these brain regions. wikipedia.org

This compound is a potent agonist at several nAChR subtypes, notably α4β2 and α7. wikipedia.orgbio-techne.comrndsystems.com It acts as a full agonist at the α7 subtype and a partial agonist at the α4β2 subtype. wikipedia.orgnih.gov Despite being a partial agonist, it demonstrates an exceptionally strong binding affinity for the α4β2 receptor, with a 200-fold selectivity for α4β2 over α7. wikipedia.org

Research indicates that dopamine terminals in the mouse striatum express at least five distinct nAChR subtypes. nih.gov These include two subtypes with high affinity for nicotine (B1678760) but not for the antagonist α-conotoxin MII (α-CtxMII), identified as α4β2* and α4α5β2, and three subtypes that do bind α-CtxMII with high affinity and contain the α6 subunit (α4α6β2β3, α6β2β3, and α6β2). nih.gov Given that this compound is a derivative of cytisine (B100878), which is used experimentally to distinguish subsets of nAChR binding sites, its potent activity at α4β2 receptors is central to its effect on striatal dopamine release. wikipedia.orgnih.gov The compound displays different effects on high and low acetylcholine (B1216132) sensitivity α4β2 nAChRs. bio-techne.comrndsystems.com

Binding Affinity and Potency of this compound at nAChR Subtypes

| Receptor Subtype | Binding Affinity (IC50) | Functional Effect (EC50) | Reference |

|---|---|---|---|

| α4β4 | 0.28 nM | Not Specified | bio-techne.com, rndsystems.com |

| α4β2 | 0.30 nM | Not Specified | bio-techne.com, rndsystems.com |

| α7 | 31.6 nM | Not Specified | bio-techne.com, rndsystems.com |

| α4β2 (High Sensitivity) | Not Specified | 0.008 µM | bio-techne.com, rndsystems.com |

| α4β2 (Low Sensitivity) | Not Specified | 0.05 µM | bio-techne.com, rndsystems.com |

The neurobiological effects of this compound are intrinsically linked to its interaction with the dopaminergic system. The activation of nAChRs on striatal neurons contributes to dopamine-dependent changes in synaptic efficacy. nih.gov The increase in motor activity prompted by this compound is dependent on the interplay between nicotinic receptors and the dopaminergic system. researchgate.netnih.gov This was demonstrated in studies where the co-administration of the D2 dopamine receptor antagonist, haloperidol, blocked the behavioral effects of this compound. researchgate.netnih.gov This finding confirms that the stimulation of dopamine release by this compound is a critical step in its mechanism of action for modulating motor behavior.

In addition to its effects on the dopaminergic system, this compound stimulates the release of noradrenaline. wikipedia.org The hippocampus, a brain region crucial for memory formation, contains noradrenergic terminals with presynaptic nAChRs that modulate neurotransmitter release. nih.govnih.gov Studies characterizing nicotine-evoked noradrenaline release from hippocampal synaptosomes reveal that the nAChR subtypes mediating this effect are pharmacologically distinct from those modulating dopamine release in the striatum. nih.gov While striatal dopamine release is potently inhibited by the antagonist dihydro-β-erythroidine, hippocampal noradrenaline release is significantly less sensitive. nih.gov This suggests the involvement of different receptor compositions. In situ hybridization studies indicate that hippocampal-projecting noradrenaline neurons express α3, β2, and β4 subunits, pointing to a role for α3β4*-containing receptors in modulating noradrenaline release in this region. nih.gov As an agonist at various nAChR subtypes, this compound's action extends to these hippocampal mechanisms.

Dopamine Release in Striatal Regions

Behavioral Pharmacology

The modulation of neurotransmitter systems by this compound translates into distinct behavioral outcomes, particularly concerning motor function.

A significant behavioral effect of this compound is the stimulation of locomotor activity. wikipedia.org In comparative studies with other cytisine derivatives, the acute systemic administration of this compound was found to induce an increase in locomotor activity in rats, an effect not observed with cytisine or 5-Bromocytisine. researchgate.netnih.gov

The mechanism underlying this increase in motor activity has been investigated. The effect is mediated by nAChRs, as it can be prevented by the co-administration of the nicotinic antagonist mecamylamine (B1216088). researchgate.netnih.gov Furthermore, the effect is localized to the striatum, as shown by experiments where the administration of the long-acting nicotinic antagonist chlorisondamine (B1215871) directly into the dorsal and ventral striatum also prevented the this compound-induced hyperlocomotion. researchgate.netnih.gov This demonstrates that the pro-motor effects of this compound are a direct result of its agonist action at nAChRs within the striatum, leading to the subsequent modulation of the dopaminergic system. researchgate.netnih.gov

Comparative Effects of Cytisine Derivatives on Locomotor Activity

| Compound | Effect on Locomotor Activity | Mediating Receptors | Brain Region | Reference |

|---|---|---|---|---|

| This compound | Increase | Nicotinic Acetylcholine Receptors | Dorsal and Ventral Striatum | researchgate.net, nih.gov |

| Cytisine | No significant increase | Not Applicable | Not Applicable | researchgate.net, nih.gov |

| 5-Bromocytisine | No significant increase | Not Applicable | Not Applicable | researchgate.net, nih.gov |

Anxiolytic-like Effects

Preclinical studies have identified anxiolytic-like properties of this compound. In a novel tank diving test (NTT) using zebrafish, a model for assessing anxiety-like behavior, this compound demonstrated a notable anxiolytic profile. nih.gov The natural stress response of zebrafish in a new environment is to dive to the bottom of the tank; a reduction in the time spent in this bottom zone is indicative of an anxiolytic effect.

Substitutions at position 3 of the cytisine molecule, including with bromine, were found to produce a better anxiolytic profile compared to substitutions at other positions. nih.gov Specifically, this compound was shown to decrease the time zebrafish spent at the bottom of the tank across a range of concentrations. nih.gov While it appeared less potent than its chloro-derivative, 3-chlorocytisine, this compound exhibited a consistent anxiolytic effect without inducing anxiogenic (anxiety-promoting) effects at higher concentrations, a biphasic response that was observed with the 3-chloro derivative. nih.govdntb.gov.ua This suggests a more stable therapeutic window for its anxiolytic-like activity. The mechanism is believed to be related to its activity as a nicotinic acetylcholine receptor (nAChR) agonist, particularly at the α4β2 subtype, which is implicated in the regulation of anxiety. dntb.gov.ua

Table 1: Anxiolytic-like Effects of this compound in Zebrafish

| Concentration | Primary Behavioral Outcome | Interpretation |

| 10 mg/L | Decreased time in bottom zone | Anxiolytic-like effect |

| 25 mg/L | Decreased time in bottom zone | Anxiolytic-like effect |

| 50 mg/L | Decreased time in bottom zone | Anxiolytic-like effect |

Data derived from studies on halocytisine derivatives in the novel tank diving test. nih.gov

Thermoregulation Effects

This compound has a significant impact on thermoregulation, primarily inducing hypothermia. Research on its closely related analog, 3-iodocytisine (B1243517) (3-IC), which has a similar pharmacological profile, demonstrated a considerable dose-dependent hypothermic response in mice. nih.gov Intraperitoneal injections of 3-IC led to a significant drop in rectal temperature in both DBA/2J and C57BL/6J mouse strains. nih.gov

This effect is mediated by the compound's interaction with nicotinic acetylcholine receptors. The hypothermic response was effectively blocked by the general nAChR antagonist mecamylamine and partially inhibited by the ganglionic blocker hexamethonium. nih.gov Further studies using knockout mice revealed that β4-containing nAChRs are the primary mediators of this effect, with β2-containing receptors playing a lesser role and α7 receptors showing minimal involvement. nih.gov Despite the pronounced effect on body temperature, no seizures were observed at the tested doses. nih.gov

Table 2: Thermoregulatory Effects of 3-Iodocytisine (a this compound analog) in Mice

| Parameter | Finding | Mouse Strain(s) |

| Primary Effect | Dose-dependent hypothermia | DBA/2J and C57BL/6J |

| ED₅₀ (Hypothermia) | 0.15 ± 0.04 mg/kg | DBA/2J |

| ED₅₀ (Hypothermia) | 0.16 ± 0.03 mg/kg | C57BL/6J |

| Receptor Mediation | Primarily β4* nAChRs, partially β2* nAChRs | Wild-type, β2, and β4 null mutant mice |

Data based on in-vivo studies of 3-iodocytisine, which exhibits a similar pharmacology to this compound. nih.gov

Neuroprotective Potential

This compound is recognized for its potential neuroprotective properties, which are linked to its function as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgrndsystems.combio-techne.com The primary targets for this activity are the α4β2 and α7 nAChR subtypes, which are widely expressed in the central nervous system. wikipedia.orgnih.gov Long-term stimulation of these receptors has been shown to protect against neurotoxicity induced by various insults, such as glutamate (B1630785) and β-amyloid. nih.gov This suggests that compounds like this compound could play a role in promoting neuronal survival in the context of neurodegenerative diseases. nih.gov

Mechanisms of Neuroprotection

The neuroprotective effects of nAChR agonists, including by inference this compound, are not simply due to the immediate excitatory effects of ion channel opening. nih.gov Instead, sustained stimulation of these receptors, particularly the α7 and α4β2 subtypes, activates intracellular signaling cascades crucial for cell survival. nih.gov

A key mechanism is the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. nih.gov This pathway is a downstream target of neurotrophin receptors and plays a critical role in preventing apoptosis (programmed cell death). nih.gov Activation of the PI3K/Akt cascade leads to the upregulation of anti-apoptotic proteins, such as Bcl-2, thereby enhancing neuronal resilience against toxic stimuli. nih.gov The high calcium permeability of the α7 nAChR is thought to be particularly important in initiating these protective intracellular events. nih.gov

Preclinical Evidence in Neurological Disease Models

While direct studies of this compound in specific neurological disease models are not extensively detailed in the provided search results, its mechanism of action provides a strong basis for its potential utility. Agonism at the α7 nAChR is a validated preclinical strategy for enhancing cognitive performance in models relevant to neurodegenerative and psychiatric disorders. nih.gov For instance, α7 agonists have shown efficacy in preclinical models assessing working memory, recognition memory, and sensory gating deficits, which are impaired in conditions like Alzheimer's disease and schizophrenia. nih.gov

Neurotoxin-based preclinical models of Parkinson's disease, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are commonly used to assess neuroprotective strategies. nih.govsyncrosome.com These models effectively replicate many of the motor and non-motor symptoms of the disease by inducing dopaminergic neuron degeneration. nih.gov Given that this compound stimulates the release of dopamine and noradrenaline through its action on nAChRs, it is plausible that it could show efficacy in such models, although specific experimental evidence is needed. wikipedia.org

Influence on Autonomic and Cardiovascular Systems

The autonomic nervous system, which controls involuntary physiological functions, is heavily influenced by nicotinic acetylcholine receptors located in autonomic ganglia. nih.govnih.gov As a potent nAChR agonist, this compound is expected to have significant effects on the cardiovascular system.

Studies on its parent compound, cytisine, show that nAChR activation can induce complex cardiovascular responses. nih.govnih.gov Intravenous administration of cytisine in anesthetized mice produces a biphasic response: an initial, brief decrease in heart rate (bradycardia), followed by an increase in both heart rate and blood pressure (pressor response). nih.gov These effects are mediated by distinct nAChR subtypes:

Parasympathetic Activation: The initial bradycardia is a parasympathetic response, which was blocked by the α4β2 nAChR antagonist dihydro-β-erythroidine. nih.gov

Sympathetic Activation: The subsequent pressor response is a sympathetic effect, which was attenuated by the α7 nAChR antagonist methyllycaconitine. nih.gov

Given that this compound is a highly potent agonist at both α4β2 and α7 nAChRs, it can be inferred that it would exert similar, likely more pronounced, effects on the autonomic and cardiovascular systems, influencing heart rate and blood pressure through dual activation of the parasympathetic and sympathetic pathways. wikipedia.orgrndsystems.comnih.gov

Research Methodologies and Techniques

In vitro Pharmacological Assays

In vitro assays are fundamental in determining the direct interaction of a compound with its biological target. For 3-Bromocytisine, these assays have focused on its binding affinity, functional activity, and influence on neurotransmitter systems at the cellular level.

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. giffordbioscience.com These assays utilize a radiolabeled ligand that is known to bind to the target receptor. By measuring the displacement of this radioligand by the test compound (in this case, this compound), the binding affinity (expressed as Kᵢ or IC₅₀) can be determined.

Studies have employed various radioligands to probe the interaction of this compound with different nAChR subtypes. For instance, [³H]cytisine is commonly used to label the α4β2 subtype, while [¹²⁵I]α-bungarotoxin is a specific antagonist for the α7 nAChR subtype. nih.govnih.govproteopedia.org [¹²⁵I]epibatidine is another high-affinity ligand used to investigate neuronal nAChRs. nih.gov

Research has shown that this compound is a potent inhibitor of both [α-¹²⁵I]bungarotoxin and [³H]cytisine binding. nih.gov It demonstrates a high binding affinity at the α4β2 subtype, with a reported 200-fold selectivity for α4β2 over the α7 subtype. wikipedia.org The bromination of the pyridone ring in the cytisine (B100878) molecule results in significant changes to its binding characteristics. nih.gov Specifically, this compound was found to be the most potent inhibitor of radioligand binding when compared to cytisine, 5-Bromocytisine, and 3,5-dibromocytisine. nih.gov

Binding Affinity of this compound at nAChR Subtypes

| nAChR Subtype | IC₅₀ (nM) |

|---|---|

| α4β4 | 0.28 |

| α4β2 | 0.30 |

| α7 | 31.6 |

Data from R&D Systems, showing the concentration of this compound required to inhibit 50% of radioligand binding at different human nAChR subtypes. rndsystems.combio-techne.com

Electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus oocytes and whole-cell patch clamp in cell lines, are used to measure the functional activity of a compound at an ion channel receptor. nih.govnih.gov By expressing specific human nAChR subtypes in these systems, researchers can directly observe the ion currents elicited by the application of an agonist like this compound. nih.gov

These studies have revealed that this compound acts as a potent agonist at several nAChR subtypes. nih.govrndsystems.com It functions as a full agonist at human α7 nAChRs, meaning it can elicit a maximal receptor response. nih.govwikipedia.org In contrast, at human α4β2 and α4β4 nAChRs, it behaves as a partial agonist, producing a response that is less than the maximal effect achievable by a full agonist. nih.govwikipedia.org Further investigation into the α4β2 nAChR subtype has shown that this compound has different effects on the high-sensitivity (HS) and low-sensitivity (LS) forms of the receptor. rndsystems.combio-techne.com

Functional Activity of this compound at α4β2 nAChRs

| α4β2 nAChR Sensitivity State | EC₅₀ (µM) |

|---|---|

| High (HS) | 0.008 |

| Low (LS) | 0.05 |

Data from R&D Systems, showing the concentration of this compound required to elicit a half-maximal response at high and low acetylcholine (B1216132) sensitivity α4β2 nAChRs. rndsystems.combio-techne.com

Neurotransmitter release assays are used to investigate the downstream effects of receptor activation. These assays typically involve pre-loading synaptosomes (isolated nerve terminals) or brain slices with a radiolabeled neurotransmitter, such as [³H]Dopamine or [³H]Noradrenaline. nih.govnih.govnih.gov The preparation is then stimulated with the test compound, and the amount of radioactivity released into the surrounding medium is measured as an index of neurotransmitter release. nih.govnih.gov

In animal studies, this compound has been shown to stimulate the release of both dopamine (B1211576) and noradrenaline. wikipedia.org This effect is consistent with the known role of presynaptic nAChRs in modulating the release of various neurotransmitters. nih.gov The stimulation of dopamine release, in particular, is a key mechanism by which nicotinic agonists exert their effects on motor behavior and reward pathways. nih.govbath.ac.uk

Calcium mobilization assays measure the increase in intracellular calcium concentration that occurs upon receptor activation. Many nAChRs, particularly the α7 subtype, are highly permeable to calcium ions. PC12 cells, a cell line derived from a rat pheochromocytoma, endogenously express nAChRs and are a common model for studying these processes. nih.govmdpi.com

In these assays, cells are loaded with a calcium-sensitive fluorescent dye. When a nAChR agonist like this compound is applied, it activates the receptors, leading to an influx of calcium. This influx causes a change in the fluorescence of the dye, which can be measured to quantify the receptor's functional response. nih.gov This technique provides another method to assess the agonist properties of this compound and its ability to trigger downstream cellular signaling events. nih.gov

In vivo Behavioral Models

In vivo models are essential for understanding how the molecular actions of a compound translate into behavioral effects in a whole organism.

Locomotor activity is a fundamental behavioral measure used to assess the stimulant or depressant effects of a compound. In rodents, this is typically measured by placing the animal in an open-field arena equipped with infrared beams or video tracking software to quantify movements such as distance traveled, speed, and rearing. bath.ac.uk

Studies have demonstrated that the acute systemic administration of this compound induces an increase in locomotor activity in rats. wikipedia.orgbath.ac.uk This effect was not observed with the parent compound, cytisine, or its isomer, 5-Bromocytisine. bath.ac.uk The increased motor activity elicited by this compound is mediated by nAChRs located in the dorsal and ventral striatum and is dependent on the interaction with the dopaminergic system. bath.ac.uk This was confirmed by experiments showing that the effect could be blocked by co-administration of the nAChR antagonist mecamylamine (B1216088) or the D2 dopamine receptor antagonist haloperidol. bath.ac.uk In zebrafish models, this compound has also been shown to affect locomotor activity by producing a decrease in the average velocity, an effect that was dependent on the position of the bromine substitution on the cytisine molecule. nih.gov

Summary of this compound Effects on Locomotor Activity

| Animal Model | Observed Effect | Mediating System |

|---|---|---|

| Rat | Increase in locomotor activity | Striatal nAChRs, Dopaminergic system |

| Zebrafish | Decrease in average velocity | Not specified |

Summary of findings from in vivo behavioral studies on this compound. bath.ac.uknih.gov

Molecular Biology and Genetic Approaches

A cornerstone in the pharmacological characterization of this compound has been the use of heterologous expression systems, such as Xenopus oocytes and various mammalian cell lines (e.g., HEK cells). These systems allow for the expression of specific nAChR subunit combinations, enabling researchers to study the interaction of the compound with defined receptor subtypes in a controlled environment.

In these assays, messenger RNA (mRNA) encoding specific human nAChR α and β subunits are injected into oocytes or transfected into cell lines. Two-electrode voltage clamp or patch-clamp electrophysiology is then used to measure the ion currents evoked by the application of this compound. Such studies have revealed that this compound is a potent agonist at several nAChR subtypes, including α4β2, α4β4, and α7. It acts as a full agonist at the α7 subtype, while functioning as a partial agonist at α4β2 and α4β4 receptors. nih.gov

Binding assays are also conducted in these systems, using radiolabeled ligands to determine the binding affinity (Ki) of this compound for different receptor subtypes. These experiments have shown that this compound possesses a particularly high binding affinity for the α4β2 nAChR subtype, with approximately 200-fold selectivity for α4β2 over the α7 subtype. wikipedia.org

| Receptor Subtype | Functional Activity | Binding Affinity (IC50/Ki) |

|---|---|---|

| α4β2 | Partial Agonist | 0.30 nM (IC50) |

| α4β4 | Partial Agonist | 0.28 nM (IC50) |

| α7 | Full Agonist | 31.6 nM (IC50) |

*Data compiled from various sources.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfsvaDY7kc1C9Ofi9XIDptvDqLL2V4iMFPn5SkeOGu2L7Uin8oJqRsOkuqYJvf9CjtODP-vcDiYc3VcGyKuldQoVAlG9wKrSYBCV02OLQalbA4b7J1YVQjUp4FskihC7afEreb)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZnrlPG-LL9jIKwqbKB6D9Qz7lmo8GCdAz-ohquOI76gvDxGS806ZAECyZDmpGJkLHopLHOCb3UIaHYwDjwcwvsmNylvJt4bjIBmXppKHD4iNoPiq7oWynFCFN4J_iLsSnxZ38)]*Gene deletion studies, utilizing knockout (KO) mice that lack specific nAChR subunits, are a powerful tool for dissecting the in vivo roles of these receptor subtypes in mediating the effects of a compound. While studies specifically administering this compound to β2- and β4-null mice have not been detailed, the methodology is crucial for understanding its mechanism of action, given its high affinity for receptors containing these subunits.

For example, studies with the related compound 3-Iodocytisine (B1243517) have utilized β2- and β4-null mice to investigate its hypothermic effects. In such a study, the compound is administered to wild-type mice and their knockout littermates. By comparing the physiological or behavioral response between the genotypes, researchers can infer the contribution of the deleted subunit. The absence of a response in β2-null mice, for instance, would strongly suggest that nAChRs containing the β2 subunit are necessary for that particular effect of the compound. Given that this compound stimulates dopamine release, a process heavily modulated by β2-containing nAChRs, studies in β2-null mice would be invaluable. These mice have been shown to have altered responses to other nicotinic agents, confirming the critical role of this subunit in mediating reward and locomotor effects.

Analytical Techniques for Compound Characterization and Quantification

The definitive structural confirmation and characterization of newly synthesized compounds like this compound rely on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) being paramount.

NMR Spectroscopy: Both ¹H (proton) and ¹³C (carbon) NMR are used to elucidate the molecular structure.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would confirm the presence and connectivity of protons on the cytisine scaffold and the specific position of the bromine atom on the pyridone ring.

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each carbon, and the chemical shift of the carbon atom bonded to the bromine would be a key diagnostic feature.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): This technique is used to determine the precise molecular weight of the compound with a very high degree of accuracy. HREIMS provides the exact mass of the molecular ion, which can be used to confirm the elemental composition (the molecular formula) of this compound (C₁₁H₁₃BrN₂O). The isotopic pattern created by the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum, further confirming the structure of the compound.

The synthesis and characterization of this compound, as reported in the scientific literature, would have relied on these techniques to confirm its successful and pure synthesis.

HPLC for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and quality control, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. For this compound, a derivative of the alkaloid cytisine, HPLC is the definitive method for assessing its chemical purity and for the separation of the active pharmaceutical ingredient from any synthesis-related impurities or degradation products. While specific, detailed HPLC analytical methods for this compound are not extensively published in publicly accessible literature, the established methodologies for its parent compound, cytisine, provide a robust framework for developing and validating suitable HPLC procedures. Commercial suppliers of this compound confirm its purity is assessed by HPLC, often reporting levels of ≥98% bio-techne.comrndsystems.com.

The analytical approach for this compound would typically involve reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. Given the polar nature of the cytisine scaffold, alternative methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) may also be employed to achieve adequate retention and separation from polar impurities.

Reversed-Phase HPLC (RP-HPLC) for Purity Determination

RP-HPLC is the most common mode of chromatography used for the purity analysis of pharmaceutical compounds. For this compound, a typical method would utilize a C18 (octadecyl) stationary phase, which provides a non-polar surface for interaction.

Stationary Phase: An end-capped C18 column is a standard choice, offering good resolution and peak shape for a wide range of analytes. The choice of particle size (typically 3-5 µm) and column dimensions would be optimized to balance analysis time with separation efficiency.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. The aqueous component often contains a buffer like ammonium formate or phosphate to control the pH and ensure the consistent ionization state of the basic this compound molecule, which is crucial for reproducible retention times and symmetrical peak shapes. The organic modifier, typically acetonitrile or methanol, is varied in concentration to elute the compound from the column. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the elution of both the main compound and any less polar impurities within a reasonable timeframe.

Detection: A Diode-Array Detector (DAD) or a UV-Vis detector would be suitable for detecting this compound, as the molecule contains a chromophore that absorbs UV light. The detection wavelength would be set at the absorbance maximum of the compound to ensure the highest sensitivity. Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) for peak identification and confirmation, providing mass-to-charge ratio information that can help in identifying unknown impurities.

The purity of a this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed method will be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Illustrative RP-HPLC Method Parameters for this compound Purity Analysis

This table represents a hypothetical set of parameters based on methods for structurally similar compounds due to the lack of published specific data for this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 308 nm |

| Injection Volume | 10 µL |

Example Purity Data Table

This table is for illustrative purposes to show how data from an HPLC purity analysis might be presented.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 4.5 | 1,500 | 0.05 | Impurity A |

| 2 | 8.2 | 10,500 | 0.35 | Impurity B (e.g., Cytisine) |

| 3 | 12.5 | 2,970,000 | 99.50 | This compound |

| 4 | 15.8 | 6,000 | 0.10 | Impurity C |

Chiral HPLC for Enantiomeric Separation

Since the parent molecule, cytisine, is chiral, its derivatives, including this compound, are also chiral. It is often necessary to separate the enantiomers of a chiral drug, as they can have different pharmacological and toxicological properties. Chiral HPLC is the preferred method for this purpose.

The direct separation of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP). These stationary phases are modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for a broad range of chiral compounds. For a compound like this compound, a column such as a Chiralpak® or Chiralcel® would be a primary candidate for method development.

Mobile Phase: The choice of mobile phase is critical for achieving enantiomeric resolution. In normal-phase mode, mixtures of alkanes (like hexane or heptane) and alcohols (like ethanol or isopropanol) are common. Small amounts of an amine additive, such as diethylamine (DEA), are often included to improve the peak shape of basic compounds. In reversed-phase mode, aqueous buffers with organic modifiers are used. The selection of the mobile phase and its composition is determined empirically to maximize the separation factor (α) and resolution (Rs) between the enantiomers.

Illustrative Chiral HPLC Method Parameters for this compound

This table represents a hypothetical set of parameters based on general chiral separation methods for alkaloids.

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Example Enantiomeric Separation Data Table

This table is for illustrative purposes to show how data from a chiral HPLC separation might be presented.

| Enantiomer | Retention Time (t R ) (min) | Resolution (R s ) | Enantiomeric Purity (%) |

| Enantiomer 1 | 9.8 | \multirow{2}{*}{2.1} | 99.8 |

| Enantiomer 2 | 11.5 | 0.2 |

Potential Therapeutic Applications and Future Directions

Applications in Neurological Disorders

Nicotinic acetylcholine (B1216132) receptors are increasingly recognized as important therapeutic targets for a variety of neurological disorders, largely due to their role in modulating key neurotransmitters like dopamine (B1211576) and glutamate (B1630785). mdpi.com As a potent nAChR agonist, 3-Bromocytisine and its derivatives are being explored for their potential in conditions marked by cholinergic and dopaminergic system dysfunction. wikipedia.orgnih.gov

The significant loss of dopamine is a hallmark of Parkinson's disease, leading to severe motor deficits. nih.gov Nicotinic receptors, which are known to influence the activity of the striatal dopaminergic system, have become therapeutically relevant targets for the disease. mdpi.comnih.gov Research has shown that α4β2* and α6β2* nAChR subtypes are particularly promising targets for managing Parkinson's disease. bath.ac.uk

In animal studies, this compound has demonstrated effects relevant to Parkinson's disease. nih.gov Acute systemic administration of this compound was found to increase locomotor activity in rats, an effect not observed with its parent compound, cytisine (B100878), or its isomer, 5-bromocytisine. nih.gov Further investigation revealed that this increase in motor activity is mediated by nAChRs located in the dorsal and ventral striatum. nih.gov The effect is also dependent on the interplay between the nicotinic and dopaminergic systems, as the co-administration of a D2 dopamine receptor antagonist, haloperidol, could block the motor activity increase. nih.gov These findings underscore the potential of this compound as a modulator of the dopaminergic system. nih.gov

Alzheimer's disease is a progressive neurodegenerative condition characterized by cognitive decline, which has been linked to dysfunction in the cholinergic system. mdpi.com Consequently, nAChRs have been pursued for decades as potential molecular targets for treating the cognitive symptoms of the disease. neurosciencenews.com The α7 and α4β2 nAChR subtypes, in particular, are highly expressed in brain regions critical for memory and cognition and are considered key targets for therapeutic intervention. researchgate.netnih.gov

While specific clinical research on this compound for Alzheimer's is not extensive, its pharmacological profile makes it a molecule of high interest. This compound is a potent agonist of both α4β2 and α7 nAChRs. wikipedia.orgbio-techne.comrndsystems.com It acts as a partial agonist at the α4β2 subtype, a mechanism shared by other compounds investigated for cognitive enhancement. wikipedia.orgnih.gov The ability of compounds to modulate these specific nAChR subtypes is a primary strategy in the development of new treatments aimed at ameliorating cognitive deficits in Alzheimer's disease. neurosciencenews.com

Role in Addiction Research

Nicotine (B1678760) addiction is fundamentally driven by the interaction of nicotine with nAChRs in the brain's reward pathways. nih.gov The α4β2 and α7 nAChR subtypes are critically involved in the reinforcing effects of nicotine and relapse behavior. nih.gov Research indicates that the α4β2 subtype is primarily associated with the primary reinforcement and intake of nicotine, while the α7 subtype is more involved in cue-induced relapse. nih.gov

This compound serves as a valuable compound in studying these mechanisms. It is a derivative of cytisine, a natural compound with a history of use in smoking cessation. nih.gov this compound is a highly potent agonist at both α4β2 and α7 receptors, allowing researchers to probe their distinct functions in addiction. wikipedia.org It acts as a partial agonist at the α4β2 receptor subtype, a mechanism of action similar to varenicline, an established smoking cessation therapy. wikipedia.orgnih.gov Furthermore, in animal models, this compound has been shown to stimulate the release of dopamine and noradrenaline, neurotransmitters central to the brain's reward and reinforcement signaling, which is at the core of addiction processes. wikipedia.org

Development as a Research Tool for nAChR Studies

The specific and potent activity of this compound makes it a valuable pharmacological tool for the scientific community. nih.gov Its utility lies in its ability to selectively activate certain nAChR subtypes, enabling researchers to investigate the specific roles of these receptors in various physiological and pathological processes. wikipedia.orgnih.gov One study concluded that this compound could be a "new tool to study the modulation of the dopaminergic system by nicotinic receptors and their behavioral implications." nih.gov

Its high affinity and selectivity for the α4β2 subtype over the α7 subtype are particularly noteworthy. wikipedia.org This allows for the precise study of α4β2 receptor function. wikipedia.org The compound's binding affinity and functional potency have been well-characterized at several key human nAChR subtypes.

Table 1: In Vitro Activity of this compound at Human nAChR Subtypes This table presents the binding affinity (IC₅₀) and functional potency (EC₅₀) of this compound for different nicotinic acetylcholine receptor (nAChR) subtypes. Lower values indicate higher affinity and potency.

| Subtype | Parameter | Value | Reference |

|---|---|---|---|

| α4β2 | IC₅₀ | 0.30 nM | bio-techne.comrndsystems.com |

| EC₅₀ (High Sensitivity) | 0.008 µM | bio-techne.comrndsystems.com | |

| EC₅₀ (Low Sensitivity) | 0.05 µM | bio-techne.comrndsystems.com | |

| α7 | IC₅₀ | 31.6 nM | bio-techne.comrndsystems.com |

| α4β4 | IC₅₀ | 0.28 nM | bio-techne.comrndsystems.com |

Future Research Avenues for this compound and its Derivatives

The relatively rigid chemical structure of cytisine makes it an excellent template for creating new derivatives with potentially novel therapeutic properties. nih.gov The development of compounds like this compound from this template has opened up new possibilities for targeting nAChRs with greater specificity and efficacy. wikipedia.orgnih.gov

A significant and intriguing area for future research stems from observations that some cytisine derivatives may exert their biological effects through pathways not involving nAChRs. nih.govresearchgate.net Studies have suggested that the activities of certain derivatives may be mediated by currently unidentified molecular targets. nih.gov The mechanisms of action for these compounds are still under investigation. nih.govresearchgate.net This indicates that the therapeutic potential of the cytisine chemical family may extend beyond the cholinergic system. Elucidating these novel targets and mechanisms is a critical avenue for future research, which could unveil new therapeutic strategies for a range of disorders. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Chlorocytisine |

| 5-Bromocytisine |

| 5-Chlorocytisine |

| Acetylcholine |

| Br-PBTC |

| Chlorisondamine (B1215871) |

| Cytisine |

| Dopamine |

| Haloperidol |

| Levodopa (L-dopa) |

| Mecamylamine (B1216088) |

| Nicotine |

| Noradrenaline |

| PNU-282987 |

In vivo Pharmacokinetic Studies

While comprehensive pharmacokinetic data detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively detailed in publicly available literature, several in vivo studies in animal models have provided initial insights into its physiological effects and mechanisms of action.

In studies using rat models, this compound has been administered systemically to evaluate its impact on locomotor activity and the dopaminergic system. nih.gov Following acute systemic administration, this compound was the only compound among the tested cytisine derivatives (including cytisine and 5-Bromocytisine) to induce an increase in locomotor activity. nih.gov This effect was determined to be mediated by nicotinic acetylcholine receptors (nAChRs) located in the dorsal and ventral striatum. nih.gov Further investigation revealed that the observed increase in motor activity is dependent on the interaction between nicotinic receptors and the dopaminergic system, as the effect was blocked by the co-administration of a D2 dopamine receptor antagonist, haloperidol. nih.gov

When delivered directly into the brain via reverse microdialysis, this compound was found to be more potent than its parent compound, cytisine, at increasing extracellular dopamine levels. uchile.cl These findings from animal models suggest that this compound effectively crosses the blood-brain barrier and engages with its intended targets in the central nervous system. nih.govnih.gov The parent compound, cytisine, has been studied more extensively, with pharmacokinetic analyses in rabbits indicating rapid elimination and incomplete absorption after oral administration. nih.gov However, further studies are required to fully characterize the pharmacokinetic profile of this compound itself, which is essential for optimizing its potential therapeutic use. researchgate.net

Interactive Table: Summary of In vivo Study Findings for this compound

| Animal Model | Administration Route | Key Finding | Mechanism Implication | Source |

|---|---|---|---|---|

| Rat | Systemic | Increased locomotor activity | Mediated by nAChRs in the dorsal and ventral striatum; dependent on the dopaminergic system | nih.gov |

| Rat | Reverse Microdialysis (in vivo) | More potent than cytisine and 5-Bromocytisine at increasing extracellular dopamine | Direct action on dopamine release in the striatum | uchile.cl |

Further Structure-Activity Relationship Elucidation

The exploration of the structure-activity relationship (SAR) of cytisine and its derivatives has been crucial in understanding how molecular modifications influence their interaction with nicotinic acetylcholine receptors (nAChRs). The addition of a bromine atom to the cytisine scaffold significantly alters its pharmacological profile. wikipedia.org

This compound acts as a potent agonist at several nAChR subtypes. bio-techne.comrndsystems.com It demonstrates high affinity for α4β2 receptors and is a full agonist at the α7 subtype, while functioning as a partial agonist at α4β2. wikipedia.org Notably, it exhibits a 200-fold selectivity for the α4β2 subtype over the α7 subtype in terms of binding affinity. wikipedia.org

Comparative studies with other halogenated derivatives have provided deeper SAR insights:

Position of Bromine: The position of the halogen on the pyridone ring is critical. Halogen substitution at the C3 position, as in this compound, leads to an increased binding affinity and functional potency for α4β2 and α7 nAChRs compared to the parent compound, cytisine. uchile.cl In contrast, substitution at the C5 position (5-Bromocytisine) results in a slight decrease in activity. uchile.cl

Receptor Subtype Specificity: Bromination of the pyridone ring produces significant, subtype-specific changes in binding affinities and functional efficacies. bio-techne.com For instance, while this compound is a potent full agonist at hα7-nAChRs and a partial agonist at hα4β2-nAChRs, 5-Bromocytisine has low potency at hα7 receptors and elicits no response at hα4β2-nAChRs. bio-techne.com

Binding Interactions: Research into the binding model of cytisine derivatives at the α4β2 nAChR suggests that substitutions on the pyridone ring can alter the binding orientation. nih.gov This involves a complex interplay of cation-π interactions and hydrogen bonds within the receptor's binding site. nih.gov

These findings underscore the importance of the C3 position for enhancing the desired activity at key nAChR subtypes and guide the future design of more selective and potent nicotinic ligands.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.